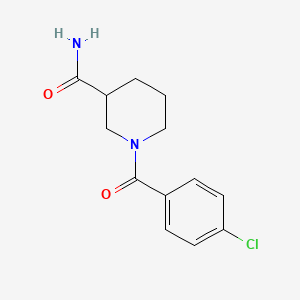

![molecular formula C20H16N4O3S2 B4058165 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4058165.png)

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide often involves multistep reactions, including the use of aminothiourea and various catalysts to yield thiadiazole derivatives. For instance, a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized through reactions involving aminothiourea, indicating a complex synthesis process that may involve similar steps for the compound (Liu & Shi, 2014).

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings, such as N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, is characterized using various spectroscopic techniques including NMR and IR spectroscopy, as well as mass spectrometry. These techniques provide detailed information about the compound's molecular conformation and structural features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The thiadiazole derivatives exhibit a range of chemical reactions, including ring closure, and have been found to display moderate to good herbicidal activity, indicating their reactivity and potential utility in agricultural applications. For example, specific thiadiazole compounds demonstrated herbicidal activity against Brassica campestris L. at certain concentrations (Liu & Shi, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of thiadiazole derivatives can be significantly varied. The crystal structure, in particular, provides insights into the molecular arrangement and stability of these compounds. For instance, the crystal structure of a similar thiadiazole compound was elucidated to understand its conformational features and stability (Liu et al., 2008).

Chemical Properties Analysis

Thiadiazole derivatives, including N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, often exhibit a broad range of chemical properties, including antimicrobial, herbicidal, and potentially other biological activities. These properties are attributed to the unique chemical structure of the thiadiazole ring and its interactions with biological systems. Some derivatives have been shown to exhibit high activity against certain bacteria strains, highlighting the chemical versatility and potential applications of these compounds (Foroumadi et al., 2005).

Scientific Research Applications

Herbicidal Activity

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its derivatives have been explored for their potential in agricultural sciences, particularly in the development of herbicides. Novel compounds containing thiadiazole rings have shown moderate to good selective herbicidal activity against certain weeds, such as Brassica campestris, demonstrating the utility of these compounds in managing weed growth in agricultural settings. The structural modification of these molecules can influence their herbicidal efficacy, highlighting the importance of chemical synthesis in the development of new agricultural chemicals (Liu & Shi, 2014).

Anticancer and Antimicrobial Activity

Research into the pharmacological applications of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide derivatives has revealed their potential in medical science. Derivatives of this compound have shown promising results in psychotropic, anti-inflammatory, and cytotoxic screenings, suggesting their utility in the development of new therapeutic agents. The compounds exhibit sedative actions, anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions, which may be correlated with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Optoelectronic Applications

The synthesis and implementation of thiadiazole derivatives in semiconducting polymers have been investigated for their potential in optoelectronic applications. These compounds have been used to create high-performance optoelectronic semiconductors, demonstrating notable improvements in device performance, such as enhanced hole mobilities in field-effect transistors and increased power conversion efficiencies in solar cells. This research underscores the versatility of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide derivatives in the development of advanced materials for electronic and photonic devices (Chen et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy due to its role in promoting cell proliferation and survival .

Mode of Action

The compound acts as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

The compound’s molecular formula isC33H33N3O4S2 , and its average mass is 599.763 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to determine its pharmacokinetic profile.

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c25-16(10-11-24-17(26)14-8-4-5-9-15(14)18(24)27)21-19-22-23-20(29-19)28-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIAFGPXCQJWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4058089.png)

![N-ethyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B4058105.png)

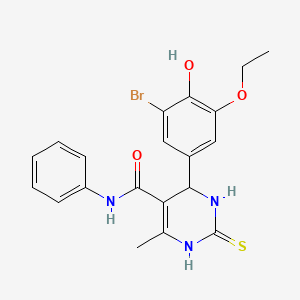

![2-chloro-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4058107.png)

![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)

![2-{4-[({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-piperidinyl}ethanol](/img/structure/B4058115.png)

![5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)

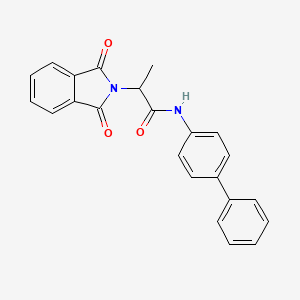

![methyl 2-[(4-phenyl-2-naphthyl)oxy]propanoate](/img/structure/B4058129.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)

![3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4058172.png)